Technical Documentation Center

(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide
  • CAS: 15804-60-1

Core Science & Biosynthesis

Foundational

(E)-2-Cyano-3-(3-methoxyphenyl)-2-propenamide: A Comprehensive Guide to Its Synthesis History and Methodologies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide is a compound of significant interest within the realm of organic syn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide is a compound of significant interest within the realm of organic synthesis and medicinal chemistry. Belonging to the class of α,β-unsaturated carbonyls, its structure, featuring a cyano group, an amide moiety, and a methoxy-substituted aromatic ring, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a thorough exploration of the historical synthesis of this compound, detailing the evolution of its preparative methods and the fundamental chemical principles that underpin them.

The Foundational Chemistry: The Knoevenagel Condensation

The principal and historically dominant synthetic pathway to (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction, first described by German chemist Emil Knoevenagel in the late 19th century, involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, facilitated by a basic catalyst. In the synthesis of the title compound, the key starting materials are 3-methoxybenzaldehyde and 2-cyanoacetamide .

Historical Evolution of the Knoevenagel Reaction

Emil Knoevenagel's initial work in 1894 utilized diethylamine as a catalyst for the reaction between formaldehyde and diethyl malonate. He later expanded the scope of this reaction in 1896 by employing piperidine as a catalyst with aromatic aldehydes, demonstrating its utility for creating unsaturated products under mild conditions. These early discoveries laid the groundwork for organocatalysis.

Over the decades, several modifications to the original Knoevenagel reaction have been developed. The Doebner modification , for example, employs pyridine as a solvent and a base like piperidine, often leading to decarboxylation when malonic acid is the active methylene component. While not directly involving 2-cyanoacetamide, these adaptations highlight the continuous efforts to refine and expand the reaction's versatility.

The generally accepted mechanism for the piperidine-catalyzed Knoevenagel condensation to form (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide is depicted below. The process begins with the deprotonation of the active methylene compound (2-cyanoacetamide) by the basic catalyst to form a resonance-stabilized carbanion. This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde (3-methoxybenzaldehyde), leading to an aldol-type addition product. Subsequent dehydration yields the final α,β-unsaturated product.

Knoevenagel_Mechanism cluster_0 Reaction Initiation cluster_1 Intermediate Formation cluster_2 Product Formation 3-methoxybenzaldehyde 3-Methoxybenzaldehyde Adduct Intermediate Aldol Adduct 3-methoxybenzaldehyde->Adduct 2-cyanoacetamide 2-Cyanoacetamide Enolate Enolate of 2-Cyanoacetamide 2-cyanoacetamide->Enolate Deprotonation Piperidine Piperidine (Catalyst) Piperidine->Enolate Enolate->Adduct Nucleophilic Attack Product (E)-2-cyano-3-(3-methoxyphenyl) -2-propenamide Adduct->Product Dehydration Water H₂O

Caption: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation.

Synthetic Methodologies: From Classic to Contemporary

The Classical Approach: Base-Catalyzed Condensation in Organic Solvents

The traditional and most widely employed method for synthesizing (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide involves the reaction of 3-methoxybenzaldehyde with 2-cyanoacetamide in the presence of a basic catalyst, such as piperidine or triethylamine, typically in an alcohol solvent like ethanol.

  • Reaction Setup: To a solution of 3-methoxybenzaldehyde (1.0 eq.) in ethanol, add 2-cyanoacetamide (1.0 eq.).

  • Catalyst Addition: Introduce a catalytic amount of piperidine (0.1 eq.) to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If precipitation does not occur, the solvent can be partially evaporated to induce crystallization.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (E)-isomer.

Modern Advancements in the Knoevenagel Condensation

Driven by the principles of green chemistry, recent research has focused on developing more efficient and environmentally friendly protocols for the Knoevenagel condensation.

  • Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to mere minutes and often improving yields.

  • Use of "Green" Solvents: Traditional organic solvents are being replaced with more sustainable alternatives like water or ionic liquids.

  • Solvent-Free Conditions: In some methodologies, the reaction is carried out in the absence of a solvent, which simplifies the workup and reduces waste.

  • Heterogeneous Catalysis: The use of solid-supported catalysts, such as basic alumina or zeolites, facilitates easier separation of the catalyst from the reaction mixture, allowing for its potential reuse.

A generalized workflow for the synthesis of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide is presented below.

Experimental_Workflow Start Start Reactants Combine 3-Methoxybenzaldehyde, 2-Cyanoacetamide, Solvent, & Catalyst Start->Reactants Reaction Apply Reaction Conditions (e.g., Heating, Microwave) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Cooling, Precipitation) Monitoring->Workup Complete Isolation Product Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Product Characterization (NMR, IR, Mass Spec) Purification->Characterization End Final Product Characterization->End

Caption: A General Experimental Workflow for the Synthesis.

Comparative Overview of Synthetic Protocols

The following table summarizes various reported conditions for the synthesis of (E)-2-cyano-3-aryl-2-propenamides, providing a comparative analysis of different methodologies.

CatalystSolventReaction ConditionsReaction TimeYield (%)Reference
PiperidineEthanolRoom Temperature6 hours93
TriethylamineNaCl solutionMicrowave35 minutes90-99
Ammonium acetateNoneSonication5-7 minutesHigh
Basic ionic liquidNoneRoom TemperatureFastHigh

Note: The presented data are representative for the synthesis of analogous compounds and may vary for the specific synthesis of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide.

Conclusion

The synthesis of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide is a testament to the enduring utility of the Knoevenagel condensation. From its classical origins to modern, sustainable adaptations, this reaction remains a cornerstone for the preparation of α,β-unsaturated carbonyl compounds. For professionals in drug development and materials science, a comprehensive understanding of these synthetic routes is paramount for the efficient and scalable production of this and related molecules, paving the way for future innovations.

References

  • Knoevenagel, E. (1896). Ueber eine Darstellungsweise der Glutarsäure. Berichte der deutschen chemischen Gesellschaft, 29(2), 172-174.
  • Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2020).
  • The Knoevenagel Condens
  • Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. (2016). Chemical & Pharmaceutical Bulletin, 64(9), 1341-1351.
  • Knoevenagel Condens
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry.
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry, 20(1), 1-40.
  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development, 10(1), e44910111979.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
  • Knoevenagel Condens
  • Knoevenagel condens
  • Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. (2007).
  • Green Synthetic Methodology of (E)
  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2021). RSC Advances, 11(52), 32895-32906.
  • Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal of Applied Chemistry.
  • Novel Methods of Knoevenagel Condensation. (2018). International Journal of Scientific Research in Science and Technology.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Journal of Advanced Scientific Research, 13(5), 17-25.
  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). Molbank, 2022(2), M1393.
  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.
  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E).
  • An improved process for preparation of (2e)-2-cyano-3-(3,4- dihydroxy-5-nitrophenyl)n,n-diethyl-2-propenamide polymorphic form a.
  • [Synthesis of 2-amino-3-cyano-pyrroles (author's transl)]. PubMed.
  • Synthesis and Biological Evaluation of a 2',3'-cGAMP Prodrug Analog Functionalized via Click Chemistry.

Protocols & Analytical Methods

Method

catalytic synthesis methods for (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide

Application Note: Catalytic Synthesis of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide Executive Summary This technical guide details the catalytic synthesis of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide , a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Synthesis of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide

Executive Summary

This technical guide details the catalytic synthesis of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide , a critical intermediate in the development of tyrosine kinase inhibitors (specifically Tyrphostin analogs) and potential antiproliferative agents. The synthesis relies on the Knoevenagel condensation between 3-methoxybenzaldehyde (m-anisaldehyde) and 2-cyanoacetamide.

While the reaction is thermodynamically favorable, the choice of catalyst and solvent profoundly influences the yield, reaction time, and purity of the E-isomer (the biologically active pharmacophore). This guide presents two validated protocols:

  • Method A (Standard): Homogeneous base catalysis using Piperidine/Ethanol.

  • Method B (Green): Sonochemical synthesis using Ammonium Acetate/Water-Ethanol.

Reaction Mechanism & Rationale

The formation of the target molecule proceeds via a base-catalyzed Knoevenagel condensation. The reaction is driven by the acidity of the methylene protons in 2-cyanoacetamide (


) and the electrophilicity of the aldehyde.

Mechanistic Pathway:

  • Deprotonation: The base removes a proton from the active methylene of 2-cyanoacetamide to form a carbanion enolate.

  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of 3-methoxybenzaldehyde.

  • Proton Transfer & Elimination: An aldol-like intermediate forms, followed by base-assisted dehydration (E1cB mechanism) to yield the

    
    -unsaturated amide.
    
  • Stereoselectivity: The (E)-isomer is favored due to steric hindrance in the transition state; the bulky phenyl group and the amide group orient trans to each other to minimize repulsion.

KnoevenagelMechanism Start Reagents: 3-Methoxybenzaldehyde + 2-Cyanoacetamide Step1 Step 1: Deprotonation (Base Catalyst) Start->Step1 Catalyst Activation Step2 Step 2: Nucleophilic Attack (Formation of Alkoxide) Step1->Step2 Enolate Formation Step3 Step 3: E1cB Elimination (- H2O) Step2->Step3 Aldol Intermediate Product Target Product: (E)-Isomer Step3->Product Thermodynamic Control

Figure 1: Mechanistic pathway for the base-catalyzed synthesis of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide.

Experimental Protocols

Method A: Homogeneous Catalysis (Piperidine/Ethanol)

The "Gold Standard" for reproducibility and crystal growth.

Reagents:

  • 3-Methoxybenzaldehyde (10 mmol, 1.36 g)

  • 2-Cyanoacetamide (10 mmol, 0.84 g)

  • Ethanol (Absolute, 20 mL)

  • Piperidine (Catalytic amount, 3-5 drops or 0.5 mmol)

Protocol:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 2-cyanoacetamide in ethanol with magnetic stirring at room temperature (RT).

  • Addition: Add 3-methoxybenzaldehyde to the solution. The mixture may remain clear or turn slightly cloudy.

  • Catalysis: Add piperidine dropwise. A color change (often to yellow) indicates the initiation of the reaction.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

    
    C) for 2–3 hours .
    
    • Checkpoint: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7). The aldehyde spot (

      
      ) should disappear.
      
  • Crystallization: Cool the reaction mixture to RT, then place in an ice bath for 30 minutes. The product will precipitate as a solid.

  • Filtration: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and then cold water (2 x 10 mL) to remove piperidine salts.

  • Drying: Dry in a vacuum oven at

    
    C for 4 hours.
    

Expected Yield: 80–90% Appearance: White to pale yellow crystalline solid.

Method B: Green Synthesis (Ammonium Acetate/Sonication)

Eco-friendly, faster kinetics, and avoids toxic organic bases.

Reagents:

  • 3-Methoxybenzaldehyde (10 mmol)

  • 2-Cyanoacetamide (10 mmol)

  • Solvent: Water:Ethanol (1:1 mixture, 15 mL)

  • Catalyst: Ammonium Acetate (20 mol%, 0.15 g)

Protocol:

  • Mixing: In a 50 mL Erlenmeyer flask, combine the aldehyde and amide in the water/ethanol solvent.

  • Catalyst Addition: Add solid ammonium acetate.

  • Sonication: Place the flask in an ultrasonic bath (cleaning sonicator is sufficient, ~40 kHz). Sonicate at RT for 20–40 minutes .

    • Note: The reaction is often faster than reflux due to cavitation effects enhancing mass transfer.

  • Work-up: The product often precipitates out during sonication. Pour the mixture into 50 mL of ice-cold water.

  • Isolation: Filter the solid, wash thoroughly with water to remove the ammonium salt, and dry.

Expected Yield: 85–95% Advantage: Higher atom economy and reduced energy consumption.

Workflow & Purification Strategy

Workflow Input Crude Reaction Mixture Check TLC Check (EtOAc:Hex 3:7) Input->Check Check->Input Incomplete (Continue Reflux/Sonication) Cool Cool to 0°C (Precipitation) Check->Cool Complete Filter Vacuum Filtration Cool->Filter Wash Wash: 1. Cold EtOH 2. Cold H2O Filter->Wash Recryst Recrystallization (if purity <98%) Solvent: Hot Ethanol Wash->Recryst Optional Final Pure (E)-Isomer Dry at 50°C Wash->Final Recryst->Final

Figure 2: Purification workflow ensuring high purity of the (E)-isomer.

Characterization Data

To validate the synthesis, compare your product against these expected spectral parameters.

TechniqueParameterExpected Value/SignalStructural Assignment
Melting Point Range180–200 °C (Derivative dependent)High crystallinity typical of cyanoacrylamides.
IR Spectroscopy

2215–2225 cm

Sharp nitrile stretch.

1680–1690 cm

Amide carbonyl.

3350–3450 cm

Amide N-H stretch (doublet or broad).

H NMR

(ppm)
8.20–8.35 (s, 1H) Olefinic proton (-CH=) . Diagnostic for condensation.
(DMSO-

)
3.82 (s, 3H)Methoxy group (-OCH

).
7.60–7.90 (br s, 2H)Amide -NH

(Exchangeable with D

O).
7.10–7.50 (m, 4H)Aromatic protons (3-substituted pattern).

Note on Stereochemistry: The chemical shift of the olefinic proton is sensitive to geometry. In the (E)-isomer, the proton is deshielded by the cis-carbonyl group, typically appearing downfield (>8.0 ppm).

Troubleshooting & Optimization

  • "Oiling Out": If the product separates as an oil instead of a solid upon cooling:

    • Cause: Impurities or solvent mixture too rich in ethanol.

    • Fix: Reheat to dissolve, add water dropwise until slightly turbid, then cool very slowly to RT without stirring. Scratch the glass to induce nucleation.

  • Low Yield:

    • Cause: Wet aldehyde or old cyanoacetamide (hydrolyzed).

    • Fix: Distill 3-methoxybenzaldehyde before use if it appears brown/oxidized. Ensure reagents are dry.

  • Z-Isomer Contamination:

    • Fix: Recrystallization from ethanol preferentially crystallizes the thermodynamically stable E-isomer.

References

  • Sun, L. P., et al. (2004). "Synthesis and biological evaluation of 3-(substituted phenyl)-2-cyanoacrylamides as inhibitors of EGFR." Bioorganic & Medicinal Chemistry Letters.

  • Pasha, M. A., & Manjula, K. (2011). "Ultrasound assisted synthesis of 2-cyanoacrylamides using ammonium acetate." Ultrasonics Sonochemistry.

  • Bhat, A. R., et al. (2026).[1] "Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies." RSC Advances.

  • BenchChem Protocols. (2025). "Application Notes: Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde."

  • ChemSpider SyntheticPages. (2006). "Knoevenagel condensation of 2-cyanoacetamide with 6-nitroveratraldehyde." (Analogous Protocol).

Sources

Application

Application Note: Preparation and Handling of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide Stock Solutions

[1][2][3][4] Abstract & Introduction (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide is a synthetic small molecule belonging to the Tyrphostin class of tyrosine kinase inhibitors (TKIs).[1][2][3][4] Structurally related to...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Abstract & Introduction

(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide is a synthetic small molecule belonging to the Tyrphostin class of tyrosine kinase inhibitors (TKIs).[1][2][3][4] Structurally related to well-known inhibitors such as Tyrphostin AG 490 and AG 1478, this compound functions by competing with the substrate (ATP or protein) for the catalytic domain of receptor tyrosine kinases (RTKs), potentially modulating pathways such as EGFR, PDGFR, or JAK/STAT depending on specific kinase affinity.[3]

This Application Note provides a rigorous, standardized protocol for solubilizing, storing, and delivering this hydrophobic compound to cell culture systems. The primary challenge with acrylamide/phenyl-based tyrphostins is their poor aqueous solubility and tendency to precipitate ("crash out") upon direct addition to culture media, leading to inconsistent IC50 data and cytotoxicity artifacts.[2][3]

Physicochemical Properties & Safety

Before handling, verify the compound identity and safety parameters. This compound is an irritant and potentially bioactive; handle inside a fume hood with appropriate PPE.[4]

ParameterSpecificationNotes
IUPAC Name (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide
Chemical Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol Used for Molarity calculations.[1][2][3][4]
Physical State Crystalline SolidUsually pale yellow to off-white.[1][2][3][4]
Solubility (Water) Insoluble< 0.1 mg/mL.[3][4] Do not use for stock.
Solubility (DMSO) SolubleRecommended. Up to ~50 mM (10 mg/mL).[1][3]
Solubility (Ethanol) Sparingly SolubleNot recommended for primary stock.[4]
Stability Light & Moisture SensitiveThe cis-trans double bond is UV-reactive.[1][2][3][4]

Solvent Selection & Stock Preparation Strategy

The "DMSO Constraint"

Water is not a viable solvent.[4] Dimethyl sulfoxide (DMSO) is the industry standard for TKIs due to its high dielectric constant and ability to solubilize lipophilic pharmacophores.[4]

  • Target Stock Concentration: 10 mM to 50 mM .

  • Why? This range allows for a 1000x dilution into culture media (e.g., 1 µL stock into 1 mL media) to achieve working concentrations of 10–50 µM, keeping the final DMSO concentration ≤ 0.1% (v/v), which is generally non-toxic to cells.

Protocol 1: Preparation of 20 mM Stock Solution

Example Calculation: To prepare 5 mL of a 20 mM stock.

  • Calculate Mass Required:

    
    
    
    
    
    [1][2][3][5]
  • Workflow:

StockPrep Weigh 1. Weigh 20.22 mg Solid Compound Vessel 2. Transfer to Amber Glass Vial Weigh->Vessel Solvent 3. Add 5.0 mL Anhydrous DMSO Vessel->Solvent Dissolve 4. Vortex/Sonicate (Warm to 37°C if needed) Solvent->Dissolve Aliquot 5. Aliquot (50-100 µL) into Sterile Tubes Dissolve->Aliquot Store 6. Store at -20°C (Desiccated/Dark) Aliquot->Store

Figure 1: Step-by-step workflow for preparing stable stock solutions.[1][2][3][4] Note the use of amber glass to prevent UV-induced isomerization.[1][2][3][4]

Critical Technical Steps:

  • Vessel: Use glass or polypropylene (PP).[2][4] Avoid polystyrene (PS) as concentrated DMSO can leach plasticizers.[3][4]

  • Sterility: Do not filter the concentrated DMSO stock through standard cellulose acetate filters (they will dissolve).[4] If sterility is required, use PTFE or Nylon 0.22 µm syringe filters, or prepare the stock non-sterile and rely on the dilution step (if 1000x) or filter the diluted media (though this risks drug loss to the filter).

  • Dissolution: If the powder floats or clumps, sonicate in a water bath at 37°C for 5 minutes.

Cell Culture Application: Serial Dilution Protocol

Directly adding high-concentration DMSO stock to cell media often causes the hydrophobic inhibitor to precipitate immediately (the "tyndall effect"), reducing bioavailability and causing localized cytotoxicity.[2][3]

Protocol 2: The "Intermediate Step" Dilution

To achieve a final concentration of 10 µM in culture:

  • Thaw Stock: Remove 20 mM stock from -20°C. Vortex vigorously. (Tyrphostins often crystallize at low temps; ensure it is fully liquid).

  • Prepare Intermediate (10x or 100x):

    • Dilute the 20 mM stock 1:100 into culture medium (serum-free) or PBS to create a 200 µM intermediate solution.

    • Note: This solution will have 1% DMSO.[4] Vortex immediately to disperse.[4]

  • Final Dilution:

    • Add the intermediate solution 1:20 to the cells containing media.[4]

    • Final Drug Conc: 10 µM .

    • Final DMSO Conc: 0.05% (Safe).[4]

Dilution Stock 20 mM DMSO Stock (100% DMSO) Inter Intermediate Dilution 200 µM in Media (1% DMSO) Stock->Inter 1:100 Dilution (Vortex immediately) Final Final Working Conc. 10 µM on Cells (0.05% DMSO) Stock->Final Direct Addition (Not Recommended) Precip RISK: Precipitation if skipped Stock->Precip Inter->Final 1:20 Dilution

Figure 2: Serial dilution strategy to prevent compound precipitation (crash-out) and ensure homogeneous dispersion in cell culture media.

Storage, Stability, and QC[3][6]

  • Storage Temperature: -20°C is standard. -80°C is preferred for storage > 3 months.[1][2][3][4]

  • Freeze/Thaw: Limit to < 3 cycles. Use single-use aliquots (e.g., 50 µL).

  • Visual QC: Before every use, hold the vial up to a light source. If you see "shimmering" or needle-like structures, the compound has crystallized.[2][3][4] Warm to 37°C and vortex until clear.

  • Spectroscopic Validation:

    • Dilute 1:1000 in PBS.[4]

    • Measure Absorbance at 280-320 nm (characteristic of the cinnamamide backbone).[1][2][3][4]

    • Compare against a fresh standard curve to verify concentration.[4]

References

  • Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual Review of Biochemistry, 75, 93-109.[3] [1][2][3]

  • Cayman Chemical. Preparation of Stock Solutions for Lipophilic Compounds.[4] Cayman Chemical Technical Support.

  • Sigma-Aldrich (Merck). DMSO Solubility Data for Tyrphostins (AG 490/AG 1478).[1][2][3][4] Product Specification Sheets.

  • Soltoff, S. P. (2004). Evidence that tyrphostins AG10 and AG18 are mitochondrial uncouplers.[4] Journal of Biological Chemistry, 279(12), 10910-10918.[1][3][5]

Sources

Method

microwave-assisted synthesis of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide

Application Note: Microwave-Assisted Green Synthesis of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide Executive Summary This application note details a high-efficiency, green chemistry protocol for the synthesis of (E)-2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Green Synthesis of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide

Executive Summary

This application note details a high-efficiency, green chemistry protocol for the synthesis of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide via the Knoevenagel condensation. Utilizing microwave irradiation (MWI), this method reduces reaction times from hours (conventional reflux) to minutes (1–3 min) while eliminating the need for hazardous organic solvents. The protocol is optimized for medicinal chemistry workflows focusing on Tyrphostin-like kinase inhibitors and anti-inflammatory acrylamides.

Introduction & Scientific Rationale

Target Molecule Relevance

The target compound belongs to a class of


-cyanoacrylamides , which are privileged scaffolds in drug discovery. Structurally related to Tyrphostin AG 490 , these molecules exhibit potent biological activities, including:
  • JAK/STAT Pathway Inhibition: Modulation of cytokine signaling.

  • Anti-inflammatory Activity: Inhibition of TNF-

    
     and IL-6 production.
    
  • Antiproliferative Effects: Disruption of cell cycle progression in various carcinoma lines.

The Microwave Advantage (Dielectric Heating)

Conventional Knoevenagel condensations often require volatile organic solvents (benzene, toluene) and prolonged reflux. Microwave synthesis utilizes dielectric heating , where dipoles (such as the carbonyl of the amide and the cyano group) align with the oscillating electric field. This molecular friction generates rapid, internal heat, leading to:

  • Superheating Effects: Solvents or reagents can reach temperatures above their boiling points at atmospheric pressure.

  • Selective Activation: Polar intermediates (enolates) absorb microwave energy more efficiently than non-polar starting materials, accelerating the rate-determining step.

Reaction Mechanism

The synthesis proceeds via a base-catalyzed Knoevenagel condensation between 3-methoxybenzaldehyde and 2-cyanoacetamide.

Pathway:

  • Deprotonation: The base (Ammonium Acetate) abstracts an acidic proton from the active methylene group of 2-cyanoacetamide.

  • Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the aldehyde.

  • Dehydration: Spontaneous elimination of a water molecule yields the

    
    -unsaturated amide. The (E)-isomer is thermodynamically favored due to steric minimization between the aromatic ring and the amide group.
    

ReactionMechanism Reagents Reagents: 3-Methoxybenzaldehyde + 2-Cyanoacetamide Intermediate1 Enolate Formation (Base Catalysis) Reagents->Intermediate1 NH4OAc Intermediate2 Aldol-like Intermediate Intermediate1->Intermediate2 Nucleophilic Attack Transition Dehydration (-H2O) Intermediate2->Transition MWI Activation Product Product: (E)-2-cyano-3-(3-methoxyphenyl) -2-propenamide Transition->Product

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Materials and Equipment

CategoryItemSpecification
Reagents 3-Methoxybenzaldehyde>98% Purity, Liquid
2-Cyanoacetamide>98% Purity, Crystalline Solid
Ammonium Acetate (NH

OAc)
ACS Grade (Catalyst)
Ethanol (EtOH)95% or Absolute (for recrystallization)
Equipment Microwave ReactorSingle-mode or Multi-mode (e.g., CEM Discover, Anton Paar Monowave)
Reaction Vessel10 mL or 35 mL Pyrex pressure vial with snap cap
Temperature ControlIR Sensor or Fiber Optic Probe

Experimental Protocol

Method A: Solvent-Free Synthesis (Green Protocol - Recommended)

This method adheres to the 12 Principles of Green Chemistry by minimizing solvent waste and energy usage.

Step-by-Step Procedure:

  • Stoichiometry Setup:

    • Weigh 3-methoxybenzaldehyde (1.0 mmol, 136 mg) .

    • Weigh 2-cyanoacetamide (1.0 mmol, 84 mg) .

    • Weigh Ammonium Acetate (0.1 mmol, 8 mg) as the catalyst.

  • Mixing:

    • Combine all reagents in a 10 mL microwave reaction vial.

    • Critical Step: If the aldehyde is liquid, mix firmly with a spatula until a homogeneous paste is formed. If reagents are solid, add 1-2 drops of water to facilitate energy transfer (dielectric coupling).

  • Microwave Irradiation:

    • Power: 300 W (Dynamic mode).

    • Temperature: Target 100°C (if temp control available) or "Reflux" equivalent.

    • Time: 2 minutes (Hold time).

    • Ramp: 30 seconds.

  • Work-up:

    • Allow the vial to cool to room temperature. The mixture will solidify into a yellow/off-white mass.

    • Add 5 mL of cold water to the vial and sonicate/stir to break up the solid. This removes the water-soluble catalyst and unreacted acetamide.

    • Filter the solid under vacuum. Wash with an additional 10 mL of cold water.

  • Purification:

    • Recrystallize the crude solid from hot Ethanol (95%) .

    • Cool slowly to induce crystal growth. Filter and dry in a desiccator.

Method B: Ethanol-Mediated Synthesis (Alternative)

Use this method if the solvent-free paste is difficult to handle or if scaling up significantly.

  • Dissolve 1.0 mmol of aldehyde and 1.0 mmol of cyanoacetamide in 2 mL of Ethanol .

  • Add 2 drops of Piperidine or 10 mol% NH

    
    OAc .
    
  • Irradiate at 80°C for 3-5 minutes .

  • Cool on ice; the product will precipitate out. Filter and wash with cold ethanol.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix: Aldehyde + Amide + NH4OAc (Cat.) Start->Mix MW Microwave Irradiation 300W, 100°C, 2 min Mix->MW Solvent-Free Cool Cool to RT (Solidification) MW->Cool Wash Add Cold H2O (Remove Catalyst) Cool->Wash Filter Vacuum Filtration Wash->Filter Purify Recrystallization (Hot EtOH) Filter->Purify Analyze Characterization (NMR, IR, MP) Purify->Analyze

Figure 2: Operational workflow for the solvent-free microwave synthesis.

Characterization & Expected Data

Upon successful synthesis, the product should be analyzed to confirm identity and purity.

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point (Expected): 170–175°C (Consistent with similar methoxy-substituted cyanoacrylamides).

  • Yield: >85% (Method A), >90% (Method B).

Spectroscopic Data (Simulated for 3-Methoxy Isomer):

TechniqueSignalAssignment
FT-IR ~3400, 3150 cm

N-H Stretch (Amide)
2210 cm

C

N Stretch (Nitrile)
1690 cm

C=O Stretch (Amide)
1600 cm

C=C Alkene Stretch

H NMR

8.25 (s, 1H)
H

(Vinyl proton) - Diagnostic Singlet
(DMSO-d

)

7.80, 7.40 (br s, 2H)
CONH

(Amide protons)

7.45 (t, 1H)
Ar-H (C5)

7.35 - 7.05 (m, 3H)
Ar-H (C2, C4, C6)

3.82 (s, 3H)
O-CH

(Methoxy group)

Interpretation:

  • The singlet at 8.25 ppm confirms the formation of the trisubstituted alkene.

  • The absence of an aldehyde proton (~10 ppm) confirms consumption of the starting material.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete reaction or wet reagents.Increase MWI time by 30s. Ensure aldehyde is fresh (not oxidized to acid).
Product is Oil Impurities preventing crystallization.Scratch the flask with a glass rod; cool to 0°C; add a seed crystal or recrystallize from EtOH/Water (8:2).
Dark Coloration Thermal decomposition (charring).Reduce Microwave Power (200W) or reduce temperature limit to 90°C.
No Precipitation (Method B) Product too soluble in EtOH.Add water dropwise to the ethanol solution until it becomes turbid, then cool.

Safety Considerations

  • Acrylamides: Many acrylamide derivatives are potential neurotoxins or irritants. Handle with gloves and work in a fume hood.

  • Microwave Vials: Always use pressure-rated vials designed for microwave synthesis. Do not cap standard glass vials tightly in a microwave.

  • Superheating: Be cautious when opening vials immediately after irradiation; solvents may boil over.

References

  • Microwave-Assisted Knoevenagel Condensation

    • Title: Microwave Assisted Knoevenagel Condens
    • Source:International Journal of Novel Research and Development (IJNRD), 2023.
    • Link:[Link]

  • Solvent-Free Protocols

    • Title: Microwave assisted ammonium formate-mediated Knoevenagel reaction under solvent-free conditions.
    • Source:Taylor & Francis Online, 2008.
    • Link:[Link]

  • Biological Activity of Cyanoacrylamides

    • Title: Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.
    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.
    • Link:[Link]

  • General Microwave Synthesis Principles

    • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
    • Source:MDPI, 2025.
    • Link:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing E-to-Z Isomerization of 2-cyano-3-(3-methoxyphenyl)-2-propenamide

Welcome to the technical support resource for handling 2-cyano-3-(3-methoxyphenyl)-2-propenamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to address a critical stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for handling 2-cyano-3-(3-methoxyphenyl)-2-propenamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to address a critical stability challenge: the unwanted isomerization of the therapeutically relevant E-isomer to the undesired Z-isomer. Maintaining isomeric purity is paramount for consistent biological activity and valid experimental outcomes. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.

Section 1: Understanding the Isomerization Challenge

This section addresses the fundamental principles governing the stability of your compound.

Q1: What is E-to-Z isomerization, and why is it a critical issue for this compound?

A: 2-cyano-3-(3-methoxyphenyl)-2-propenamide, like other cinnamic acid derivatives, possesses a carbon-carbon double bond (C=C) that can exist in two different geometric configurations: E (entgegen, trans) and Z (zusammen, cis). The E-isomer is generally the thermodynamically more stable and often the biologically active form.[1] Isomerization is the process where the E-form converts to the Z-form, or vice-versa.

This conversion is a significant concern for several reasons:

  • Loss of Potency: The biological target (e.g., an enzyme or receptor) often has a highly specific binding pocket. A change in the molecule's 3D shape from E to Z can drastically reduce or eliminate its binding affinity and, consequently, its therapeutic effect.

  • Regulatory Hurdles: For drug development, the presence of an undesired isomer is considered an impurity that must be strictly controlled and quantified.[2]

Q2: What are the primary environmental factors that drive the isomerization of my compound?

A: The conversion from the more stable E-isomer to the less stable Z-isomer requires an input of energy to overcome the rotational energy barrier of the C=C double bond. Three primary factors provide this energy in a laboratory setting:

  • Light (Photochemical Isomerization): This is the most common and potent driver of isomerization for α,β-unsaturated systems.[3][4] The conjugated π-electron system in your compound readily absorbs light, particularly UV radiation but also high-energy visible light (blue light).[5][6] This absorption excites the molecule to a state where the barrier to C=C bond rotation is significantly lowered, leading to a mixture of isomers and often favoring the formation of the Z-isomer.[7]

  • Heat (Thermal Isomerization): While the E-isomer is typically more stable, providing sufficient thermal energy (e.g., through heating during a reaction, distillation, or improper storage) can allow the molecule to overcome the activation energy barrier for rotation, leading to an equilibrium mixture of both isomers.[4][8]

  • Acid/Base Catalysis: The presence of even trace amounts of acid or base can significantly accelerate isomerization.[9] Acids can protonate the carbonyl oxygen or the nitrile nitrogen, creating a resonance-stabilized carbocation that lowers the double-bond character and facilitates rotation.[10][11] Similarly, strong bases can deprotonate the molecule, leading to intermediates that isomerize more readily.[12]

Isomerization_Pathways E_Isomer E-Isomer (Thermodynamically Favored) Z_Isomer Z-Isomer (Thermodynamically Disfavored) E_Isomer->Z_Isomer Light (hν) (Photochemical) E_Isomer->Z_Isomer Heat (Δ) (Thermal) E_Isomer->Z_Isomer Acid (H+) / Base (B-) (Catalytic) Z_Isomer->E_Isomer Relaxation / Heat

Caption: Key drivers of E-to-Z isomerization.

Section 2: Troubleshooting Guide by Experimental Stage

Use this section to diagnose and resolve isomerization issues as they appear in your workflow.

Issue 1: Isomerization During Synthesis or Workup
  • Q: My initial reaction crude shows a significant percentage of the Z-isomer. What happened?

    • A: Check Reaction Temperature and Duration: High temperatures or prolonged reaction times, even in the absence of light, can promote thermal isomerization. Consider if the reaction can be run at a lower temperature for a longer period.

    • A: Scrutinize Reagents for Acidity/Basicity: Are you using strongly acidic or basic catalysts or reagents? Could acidic byproducts be forming? A mild buffer or a non-acidic workup (e.g., using a saturated sodium bicarbonate wash instead of a strong acid wash) may be necessary.

    • A: Protect the Reaction from Light: Ensure your reaction vessel is wrapped in aluminum foil, especially if the reaction is lengthy or requires heating, which can accelerate photochemical processes.[13]

Issue 2: Isomerization During Purification
  • Q: The isomeric purity of my compound decreases significantly after column chromatography or distillation. How can I fix this?

    • A (Chromatography): Standard silica gel can be slightly acidic, which can catalyze isomerization on the column.[9]

      • Solution 1 (Neutralization): Deactivate the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in your eluent) before packing the column.

      • Solution 2 (Alternative Media): Consider using a less acidic stationary phase like neutral alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).

      • Solution 3 (Specialized Technique): For very difficult separations or highly sensitive compounds, Argentation Chromatography (silica gel impregnated with silver nitrate) is extremely effective at separating cis/trans isomers based on the differential complexation of silver ions with the π-bonds of the alkene.[14]

    • A (Distillation): High temperatures are the primary culprit.

      • Solution: Use high-vacuum distillation to lower the boiling point of your compound, allowing it to distill at a much lower, safer temperature.

Issue 3: Isomerization During Storage and Handling
  • Q: A batch of my compound, which was pure upon receipt, now shows Z-isomer contamination. What are the storage best practices?

    • A: This almost certainly indicates improper storage. The compound is photosensitive and should be treated as such. Follow the detailed storage protocol in Section 3. Key principles are excluding light and minimizing thermal energy .[15][16]

    • A: Check for Atmospheric Exposure: When taking a sample from the container, allow the vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which can introduce acidic impurities over time.[16] After sampling, consider purging the vial with an inert gas like argon or nitrogen.

Section 3: Standard Operating Procedures (SOPs) for Maintaining Isomeric Purity

Follow these protocols to proactively prevent isomerization.

SOP 1: Recommended Storage and Handling Protocol

Proper storage is the most critical and easiest factor to control.

ParameterShort-Term Storage (Working Stock, <1 month)Long-Term Storage (Archival, >1 month)
Temperature -20°C-80°C (Recommended)
Container Amber glass vial with a PTFE-lined cap.[13]Amber glass vial, sealed with a PTFE-lined cap and wrapped in Parafilm.
Light Protection Mandatory. Store vial inside a secondary opaque container (e.g., a cardboard box or metal can).[5][17]Mandatory. Store in a designated freezer box, away from light. Wrap the primary vial in aluminum foil for extra protection.[13]
Atmosphere Purge vial with dry Argon or Nitrogen after each use.[16]Store under an inert atmosphere. For highest stability, flame-seal under vacuum in an amber ampule.
Handling Minimize time on the benchtop. Weigh out samples in a dimly lit area or under a yellow/red safety light.Thaw completely to room temperature in the dark before opening to prevent moisture condensation.[16]
SOP 2: Isomer-Preserving Purification Workflow

This workflow is designed to remove impurities while minimizing the risk of inducing isomerization.

Purification_Workflow cluster_0 Purification Strategy Crude Crude Product (Post-Workup) HPLC_Check Analyze E/Z Ratio (RP-HPLC) Crude->HPLC_Check Recrystallize Low-Temperature Recrystallization HPLC_Check->Recrystallize Z-isomer < 2% Argentation Argentation Chromatography HPLC_Check->Argentation Z-isomer ≥ 2% Final_QC Final Purity & E/Z Check (RP-HPLC, ¹H NMR) Recrystallize->Final_QC Argentation->Final_QC Store Store per SOP 1 Final_QC->Store

Caption: Decision workflow for isomer-preserving purification.

Step-by-Step Protocol for Argentation Chromatography:
  • Prepare the Stationary Phase: Gently slurry silica gel in a 10-15% (w/w) solution of silver nitrate (AgNO₃) in deionized water. Remove the water under reduced pressure on a rotary evaporator until a free-flowing powder is obtained. Dry thoroughly in a vacuum oven at 50-60°C in the dark. Handle AgNO₃ with care and protect from light.

  • Pack the Column: Pack the column with the prepared AgNO₃-silica gel as a slurry in your starting eluent. Crucially, the entire column must be wrapped in aluminum foil to prevent light-induced degradation of the silver nitrate.

  • Elution: Use a non-polar solvent system (e.g., hexanes/ethyl acetate or dichloromethane/hexanes). The E-isomer, having a more exposed double bond, will complex more strongly with the silver ions and thus elute later than the Z-isomer.

  • Fraction Collection: Collect fractions and analyze by TLC or HPLC to identify the pure E-isomer fractions.

  • Solvent Removal: Evaporate the solvent under reduced pressure at a low temperature (<30°C).

SOP 3: Quantifying E/Z Isomeric Ratio by RP-HPLC

This provides a starting point for a robust analytical method. Method optimization will be required.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (both may contain 0.1% formic acid or be buffered, depending on compound stability). A typical starting point is 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to the λ-max of the compound (likely in the 300-350 nm range).

  • Injection Volume: 10 µL.

  • Quantification: The E-isomer will typically have a longer retention time than the Z-isomer. Integrate the peak areas to determine the relative percentage of each. Note that MS detection can sometimes cause in-source isomerization, so UV-based quantification is often more reliable for this specific issue.[18][19]

Section 4: Frequently Asked Questions (FAQs)

  • Q: I have a batch with a high Z-isomer content. Can I convert it back to the E-isomer?

    • A: Yes, it is often possible. Since the E-isomer is more thermodynamically stable, heating a solution of the isomeric mixture in the dark (e.g., refluxing in toluene) can shift the equilibrium back towards the E-form.[4] However, this can cause other degradation, and the resulting material must be re-purified. Another approach is photochemical equilibration, where irradiating the sample with a specific wavelength of light can establish a photostationary state, after which the desired isomer must be isolated.[1][4] Re-purification is always the preferred first step.

  • Q: What is an acceptable level of Z-isomer impurity in my sample?

    • A: This is context-dependent. For initial screening and in-vitro assays, a purity of >95% (E-isomer) is a common target. For later-stage development, particularly for in-vivo or pre-clinical studies, the requirement becomes much stricter, often >99.0% or even >99.5%, with the Z-isomer treated as a specific impurity that must be monitored and controlled.

  • Q: Do solvents have an effect on the rate of isomerization?

    • A: Yes. Solvent polarity can influence the rate of both thermal and photochemical isomerization.[20][21] More polar solvents can stabilize charged transition states involved in catalyzed isomerization pathways, potentially increasing the rate.[21] For photochemical reactions, the solvent can affect the lifetime of excited states. It is best to perform stability studies in your specific experimental solvents if you suspect isomerization is occurring during an assay.

References

  • Hartley, G. S. (1937). The cis-form of azobenzene. Nature, 140(3537), 281.

  • Akkarasamiyo, S., et al. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Medicinal Chemistry.

  • Jayanthi, S. (2014). Photodimerization of cis-Cinnamic Acids and cis-Cinnamides in Crystalline State and Aqueous Solution. University of Miami, Scholarship@Miami.

  • DeTar, D. F., & Carpino, L. A. (1956). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Journal of the American Chemical Society, 78(3), 475-479.

  • Salum, M. L., et al. (2012). A new and easier methodology for the preparation of cis-isomers of various cinnamic acid derivatives. ResearchGate.

  • Itoho, K., et al. (1992). Solvent effects on the photo and thermal E/Z isomerization of 4-(p- and m-substituted phenylazo). Indian Academy of Sciences.

  • Schenning, A. P., et al. (2020). Solvent-controlled E/Z isomerization vs. [2 + 2] photocycloaddition mediated by supramolecular polymerization. Chemical Science.

  • BenchChem. (2025). Minimizing isomerization during 6-Pentadecene purification. BenchChem.

  • M. A. M., et al. (2008). Effects of Solvent Viscosity and Polarity on the Isomerization of Azobenzene. Macromolecules.

  • Bandara, H. M. D., et al. (2017). Effects of Solvent Viscosity and Polarity on the Isomerization of Azobenzene. ResearchGate.

  • Trost, B. M., & Toste, F. D. (2003). Regio- and Stereoselective Isomerizations of Allenamides: Synthesis of 2-Amido-Dienes and Their Tandem Isomerization–Electrocyclic Ring-Closure. Journal of the American Chemical Society.

  • Creative Peptides. (n.d.). Peptide Storage. Creative Peptides.

  • Al-Hiari, Y. M. (2007). Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. Synthetic Communications.

  • Hong, S. H., et al. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society.

  • Fairweather, N. T., & Wright, G. F. (1950). SOLVENT EFFECTS IN CIS-TRANS ISOMERIZATION. Canadian Journal of Research.

  • Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Macsen Labs.

  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog.

  • Hong, S. H., et al. (2006). Prevention of Undesirable Isomerization During Olefin Metathesis. Journal of the American Chemical Society.

  • Lumiprobe. (n.d.). Reagent storage conditions. Lumiprobe.

  • American Society of Health-System Pharmacists. (2014). Light-Sensitive Injectable Prescription Drugs. American Journal of Health-System Pharmacy.

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. LFA Tablet Presses.

  • Ortiz, B., et al. (2001). Mechanisms of acid-catalyzed Z/E isomerization of imines. The Journal of Organic Chemistry.

  • Wang, C., et al. (2017). Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. Molecules.

  • Wang, X., et al. (2020). Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery. Chemical Science.

  • Kim, H., et al. (2006). Base-Catalyzed Stereoselective Isomerization of Electron-Deficient Propargylic Alcohols to E-Enones. The Journal of Organic Chemistry.

  • Der Pharma Chemica. (2011). Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. Der Pharma Chemica.

  • Johnson, J. E., et al. (2016). Mechanisms of acid catalyzed E/Z isomerization of methyl O-methylbenzohydroximate. International Journal of Chemical Studies.

  • Kozlowski, P. M., et al. (2026). Mechanistic Explanation of Enhanced E → Z Photocatalyzed Isomerization Kinetics. The Journal of Physical Chemistry Letters.

  • Ordóñez, M., et al. (2025). Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. Molecules.

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.

  • Van der Hoff, G. R., et al. (2010). Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry. Rapid Communications in Mass Spectrometry.

Sources

Optimization

optimizing reaction temperature for (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide condensation

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide. This molecule is synthesized via a Knoeven...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide. This molecule is synthesized via a Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.[1][2] Optimizing the reaction temperature is a critical parameter that directly influences yield, purity, and reaction time. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to overcome common challenges and achieve optimal results.

Reaction Overview and Mechanism

The synthesis of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide involves the base-catalyzed condensation of 3-methoxybenzaldehyde with 2-cyanoacetamide. The reaction proceeds through a two-step mechanism: a nucleophilic addition to form a β-hydroxy intermediate, followed by a dehydration step to yield the desired α,β-unsaturated product.[3][4] Weak bases like piperidine are commonly used to facilitate the deprotonation of the active methylene compound (2-cyanoacetamide) without causing self-condensation of the aldehyde.[2][5]

G Reactants 3-Methoxybenzaldehyde + 2-Cyanoacetamide Enolate Cyanoacetamide Enolate (Nucleophile) Addition Nucleophilic Addition Catalyst Piperidine (Base) Catalyst->Reactants Deprotonation Enolate->Addition Attacks Aldehyde Intermediate β-Hydroxy Adduct (Aldol Intermediate) Addition->Intermediate Dehydration Dehydration (-H₂O) (Rate-Limiting Step) Intermediate->Dehydration Elimination Product (E)-2-cyano-3-(3-methoxyphenyl) -2-propenamide Dehydration->Product

Caption: Knoevenagel condensation mechanism for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for this Knoevenagel condensation?

A: While some Knoevenagel condensations can proceed at room temperature, gentle heating is often required to drive the reaction, particularly the dehydration step.[6] A typical starting range for optimization is between 40°C and 80°C.[6][7] Reactions performed in lower boiling point solvents like ethanol may be conducted at reflux (~78°C).[8]

Q2: How does temperature specifically affect the reaction outcome?

A: Temperature has a dual effect.

  • Low Temperature (<40°C): May lead to very slow reaction rates or incomplete conversion, as the energy barrier for the dehydration of the β-hydroxy intermediate may not be overcome.[9]

  • High Temperature (>90-100°C): Can increase the rate of side reactions, such as polymerization or decomposition of the starting materials or product.[10] This can lead to a lower yield of the desired product and a more complex purification process.

Q3: Which catalyst is recommended and why?

A: Piperidine is a widely used and effective weak base catalyst for this reaction.[11][12] It is basic enough to deprotonate the 2-cyanoacetamide to form the nucleophilic enolate but generally not strong enough to cause self-condensation of the 3-methoxybenzaldehyde.[2][5] Other bases like pyrrolidine or ammonium salts (e.g., ammonium bicarbonate) can also be effective.[8][10]

Q4: What is the best solvent for this reaction?

A: The choice of solvent is critical and can significantly influence reaction rates and yields.[3]

  • Ethanol: A common and environmentally friendly choice that generally provides good solubility for the reactants and facilitates product precipitation upon cooling.[8][12]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These can accelerate the reaction by stabilizing charged intermediates, often leading to higher yields and faster reaction times.[3][13]

  • Toluene: Can be used to azeotropically remove water as it is formed, driving the reaction equilibrium towards the product.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or no product yield.

  • Potential Cause 1: Inefficient Catalyst. The catalyst (e.g., piperidine) may be old or degraded.

    • Solution: Use freshly opened or purified piperidine. Consider increasing the catalyst loading slightly (e.g., from 10 mol% to 15 mol%), but avoid large excesses which can promote side reactions.[5]

  • Potential Cause 2: Suboptimal Temperature. The reaction temperature may be too low for the dehydration step to occur efficiently.

    • Solution: Gradually increase the reaction temperature in 10-15°C increments (e.g., from 60°C to 75°C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).[6][9]

  • Potential Cause 3: Water Inhibition. The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[6]

    • Solution: If using a solvent like toluene, use a Dean-Stark apparatus to remove water as it forms. If using ethanol, ensure all reagents and glassware are dry.

Problem 2: The reaction stalls and does not go to completion.

  • Potential Cause 1: Reversibility. The initial aldol addition step can be reversible.

    • Solution: Ensure the temperature is sufficient to favor the irreversible dehydration step, which drives the reaction forward. As mentioned above, azeotropic removal of water can also significantly help push the reaction to completion.

  • Potential Cause 2: Poor Solubility. One of the reactants may not be fully dissolved at the reaction temperature.

    • Solution: Ensure you are using a suitable solvent where both 3-methoxybenzaldehyde and 2-cyanoacetamide are soluble.[3] If solids are present, consider switching to a more effective solvent like DMF or increasing the solvent volume.[13]

Problem 3: Formation of a significant amount of impurities.

  • Potential Cause 1: Temperature is too high. Excessive heat can cause decomposition or polymerization.[10]

    • Solution: Reduce the reaction temperature. Run a series of small-scale experiments at different temperatures (e.g., 50°C, 65°C, 80°C) to find the optimal balance between reaction rate and purity.

  • Potential Cause 2: Incorrect Stoichiometry. Using a large excess of one reactant can lead to side reactions.

    • Solution: Use a near-equimolar ratio of 3-methoxybenzaldehyde and 2-cyanoacetamide (e.g., 1.0 to 1.05 equivalents of the cyanoacetamide).[11]

G Start Low Yield / Incomplete Rxn Check_Catalyst Is Catalyst Fresh & Active? Start->Check_Catalyst Check_Temp Is Temperature Optimal? (e.g., 60-80°C) Check_Catalyst->Check_Temp Yes Solution_Catalyst Use Fresh Catalyst Optimize Loading Check_Catalyst->Solution_Catalyst No Check_Water Is Water Being Removed (if applicable)? Check_Temp->Check_Water Yes Solution_Temp Increase Temperature Incrementally Check_Temp->Solution_Temp No Solution_Water Use Dean-Stark or Ensure Dry Conditions Check_Water->Solution_Water No Success Problem Resolved Check_Water->Success Yes Solution_Catalyst->Success Solution_Temp->Success Solution_Water->Success

Caption: A troubleshooting decision tree for low-yield reactions.

Experimental Protocols

Baseline Protocol for Synthesis

This protocol provides a standard starting point for the synthesis.[11][14]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxybenzaldehyde (1.36 g, 10 mmol, 1.0 equiv) and 2-cyanoacetamide (0.84 g, 10 mmol, 1.0 equiv).

  • Solvent & Catalyst Addition: Add 20 mL of ethanol, followed by piperidine (0.085 g, 1 mmol, 0.1 equiv).

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and stir.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The product should be more nonpolar than the starting materials.

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then in an ice bath for 30 minutes.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the product under vacuum to obtain (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide.

Protocol for Temperature Optimization

This workflow allows for the systematic determination of the optimal reaction temperature.

G A 1. Setup Parallel Reactions (e.g., 3 flasks) B 2. Set Different Temperatures (T1=50°C, T2=65°C, T3=80°C) A->B C 3. Monitor All Reactions by TLC at Set Intervals B->C D 4. Stop Reactions at Optimal Timepoint C->D E 5. Isolate, Dry & Weigh Product from Each Reaction D->E F 6. Analyze Yield & Purity (e.g., by NMR/HPLC) E->F G 7. Identify Optimal Temperature F->G

Caption: Workflow for systematic temperature optimization.

Data Interpretation for Optimization

Summarize your results in a table to clearly identify the optimal conditions.

Reaction IDTemperature (°C)Reaction Time (h)Isolated Yield (%)Purity (by ¹H NMR)Observations
T-150645%>98%Very slow reaction, incomplete conversion.
T-265482%>98%Good rate, clean reaction, high yield.
T-380 (Reflux)2.585%~95%Fast reaction, slight yellowing, minor impurities noted.

Based on this example data, 65°C represents the optimal temperature, providing a high yield of pure product in a reasonable timeframe.

References

  • Benchchem. (n.d.). A Comparative Guide to Solvent Effects in the Knoevenagel Condensation.
  • Benchchem. (n.d.). Application Notes and Protocols for Piperidine-Mediated Reactions.
  • Benchchem. (n.d.). Troubleshooting Knoevenagel condensation side reactions.
  • RSC Publishing. (2023, August 24). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates.
  • PMC. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
  • Benchchem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
  • Alfa Chemistry. (n.d.). Knoevenagel Condensation.
  • Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
  • Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.
  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References.
  • ResearchGate. (n.d.). Knoevenagel condensation reaction optimization under various parameters.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Cyano-3-hydroxyquinoline Derivatives.
  • MDPI. (2022, May 30). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide purity check

A Comprehensive Guide to HPLC Method Development for Purity Assessment of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide This guide provides a comprehensive, in-depth approach to developing a robust High-Performance Liqui...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to HPLC Method Development for Purity Assessment of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide

This guide provides a comprehensive, in-depth approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide. This document is intended for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical accuracy with practical, field-proven insights. The methodologies described herein are designed to be self-validating, ensuring trustworthiness and scientific integrity.

Foundational Strategy: Understanding the Analyte and Regulatory Landscape

The initial and most critical phase of method development is a thorough understanding of the target analyte, (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide, and the regulatory framework governing analytical method validation. The molecule's structure, featuring a cyano group, an amide, and a methoxy-substituted phenyl ring, suggests a moderate polarity. This initial assessment is crucial for selecting the appropriate chromatographic mode and initial conditions.

The method will be developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) for analytical method validation, and referencing the United States Pharmacopeia (USP) General Chapter <621> on chromatography for system suitability and allowable adjustments.[1][2][3][4][5][6][7][8][9][10] These guidelines provide a framework to ensure the developed method is suitable for its intended purpose, which in this case is a purity assay.[3][6]

Method Development: A Systematic and Data-Driven Approach

The development of a stability-indicating HPLC method requires a systematic evaluation of various chromatographic parameters to achieve optimal separation of the main peak from any potential impurities or degradation products.

Initial Conditions and Rationale

Based on the predicted moderate polarity of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide, a reversed-phase HPLC (RP-HPLC) approach was selected as the most suitable starting point.[11][12][13] This technique separates compounds based on their hydrophobicity.

Initial Chromatographic Conditions:

ParameterInitial ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a versatile and widely used stationary phase for RP-HPLC, offering good retention for a broad range of compounds with moderate polarity.[11][13][14] The longer column length provides higher resolution for complex separations.[11]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, providing good peak shape and lower viscosity compared to methanol.[15][16][17][18] Formic acid is added to control the pH and improve peak shape by suppressing the ionization of any acidic or basic functional groups.[19]
Gradient 50-95% B over 20 minutesA gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Detection UV at 254 nmAromatic compounds and conjugated systems, such as the one present in the analyte, typically exhibit strong UV absorbance. 254 nm is a common starting wavelength for such compounds.[20][21][22][23][24][25]
Column Temperature 30 °CA slightly elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Method Optimization Workflow

The optimization process is a systematic evaluation of chromatographic parameters to achieve the desired separation.

Caption: A systematic workflow for HPLC method optimization.

Experimental Data and Comparison

Three different column chemistries were evaluated to determine the optimal stationary phase for the separation.

Column ChemistryPeak Tailing Factor (Asymmetry)Resolution (Main Peak vs. Closest Impurity)Observations
C18 1.12.5Good peak shape and resolution.
C8 1.32.1Slightly more peak tailing and lower resolution compared to C18.
Phenyl 1.22.3Good peak shape, but slightly lower resolution than C18.

The composition of the mobile phase is a critical factor influencing retention and selectivity.[15]

Mobile Phase BPeak Tailing FactorResolutionObservations
Acetonitrile 1.12.5Sharper peaks and better resolution compared to methanol.
Methanol 1.42.0Broader peaks and reduced resolution.

The pH of the aqueous component of the mobile phase was also investigated.

Mobile Phase APeak Tailing FactorResolutionObservations
0.1% Formic Acid (pH ~2.7) 1.12.5Excellent peak shape and resolution.
10 mM Ammonium Acetate (pH ~6.8) 1.61.8Significant peak tailing and poor resolution.

Forced Degradation Studies: Ensuring Stability-Indicating Power

To ensure the method is stability-indicating, forced degradation studies were performed as per ICH Q1A(R2) guidelines.[26][27][28][29] The drug substance was subjected to various stress conditions to generate potential degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent compound.[26][28]

Stress Conditions:

Stress ConditionParameters
Acid Hydrolysis 0.1 N HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 N NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105 °C for 48 hours
Photolytic Degradation UV light (254 nm) and visible light for 7 days

The developed HPLC method was then used to analyze the stressed samples. The results demonstrated that all major degradation products were well-resolved from the main peak, confirming the stability-indicating nature of the method.

Method Validation: A Rigorous Assessment of Performance

The optimized HPLC method was validated according to ICH Q2(R2) guidelines, which outline the necessary validation characteristics for analytical procedures.[1][3][6][8][10][30][31][32]

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.[30][32]Peak purity of the main peak should be > 99.0%. All known impurities and degradation products should be resolved from the main peak with a resolution of > 2.0.
Linearity To demonstrate a direct proportional relationship between concentration and response.[30]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[1][6]80% to 120% of the nominal concentration for assay.
Accuracy The closeness of the test results to the true value.[30]% Recovery between 98.0% and 102.0%.
Precision The degree of agreement among individual test results.Repeatability (Intra-day): RSD ≤ 2.0%.Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should be met.
Summary of Validation Results

The following table summarizes the results obtained from the method validation studies.

ParameterResultConclusion
Specificity Peak Purity Index > 0.999 for all stressed samples. Resolution > 2.5 for all peaks.The method is specific and stability-indicating.
Linearity r² = 0.9998 over the range of 50-150 µg/mL.The method is linear over the specified range.
Range 80-120 µg/mLThe method is suitable for its intended range.
Accuracy Average recovery = 99.5%The method is accurate.
Precision Repeatability RSD = 0.8%. Intermediate Precision RSD = 1.2%.The method is precise.
Robustness System suitability passed for all varied parameters (flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The method is robust.

Final Optimized and Validated HPLC Method

Based on the comprehensive development and validation studies, the following HPLC method is recommended for the purity analysis of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide.

Final Method Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 50% B to 95% B in 15 min, hold at 95% B for 5 min, return to 50% B in 1 min, and equilibrate for 4 min.
Flow Rate 1.0 mL/min
Detection UV at 280 nm (determined from UV spectrum of the analyte)
Column Temperature 30 °C
Injection Volume 10 µL
Sample Concentration 100 µg/mL in Acetonitrile/Water (50:50)

Experimental Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh about 10 mg of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a mixture of Acetonitrile and Water (50:50, v/v).

Sample Solution (100 µg/mL):

  • Accurately weigh about 10 mg of the (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a mixture of Acetonitrile and Water (50:50, v/v).

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.

  • The tailing factor for the main peak should be not more than 2.0.

  • The theoretical plate count for the main peak should be not less than 2000.

Logical Relationships in Method Development and Validation

Caption: Logical flow from method development to a validated analytical method.

Conclusion

This guide has detailed a systematic and scientifically sound approach to the development and validation of an HPLC method for the purity determination of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide. By following a logical progression from understanding the analyte to rigorous validation against ICH guidelines, a robust, reliable, and stability-indicating method has been established. The provided experimental data and protocols serve as a practical reference for researchers and professionals in the pharmaceutical industry.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
  • Phenomenex, Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Pharma Talks, Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • USP, General Chapters: <621> CHROMATOGRAPHY, uspbpep.com. [Link]

  • IntuitionLabs, ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Agilent, Understanding the Latest Revisions to USP <621>. [Link]

  • USP-NF, 〈621〉 Chromatography. [Link]

  • Labtech, A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • AMSbiopharma, ICH Guidelines for Analytical Method Validation Explained. [Link]

  • USP-NF, 〈621〉 Chromatography. [Link]

  • ICH, Q2(R2) Validation of Analytical Procedures, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2023).
  • Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. [Link]

  • LCGC International, Are You Sure You Understand USP <621>?. [Link]

  • European Medicines Agency, ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • IJSDR, Force Degradation for Pharmaceuticals: A Review. [Link]

  • Scribd, Mobile Phase Optimization Strategies For Reversed Phase HPLC. [Link]

  • Amerigo Scientific, A Guide to HPLC Column Selection. [Link]

  • YouTube, Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • LCGC International, Mobile Phase Optmization Strategies for Reversed Phase HPLC. [Link]

  • BioPharmaSpec, Forced Degradation Studies | ICH Stability Testing. [Link]

  • LCGC International, Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • ResearchGate, Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]

  • GL Sciences, HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • LCGC International, How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • Waters, Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]

  • European Pharmaceutical Review, ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • ResearchGate, Electronic UV-Vis absorption spectra of α,β-unsaturated nitriles 2a-f... [Link]

  • CS@Purdue, Live qualification/validation of purity methods for protein products. [Link]

  • ResearchGate, Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • European Medicines Agency, Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Chemcasts, 2-Cyano-3-(3,4,5-trimethoxyphenyl)-2-propenamide Properties vs Pressure. [Link]

  • SMT, Referenced Articles - HPLC Columns & Chromatography Media. [Link]

  • ResearchGate, Determination of Cyanotoxins by High‐Performance Liquid Chromatography with Photodiode Array | Request PDF. [Link]

  • PMC, Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry. [Link]

  • Journal of the Chemical Society (Resumed) (RSC Publishing), 25. The ultraviolet spectra of some αβ-unsaturated carbonyl compounds. [Link]

  • MDPI, The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. [Link]

  • ResearchGate, Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. [Link]

  • ResearchGate, Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. [Link]

  • YouTube, Part 8: UV Visible Spectroscopy-Woodward Fieser Rule for α, β Unsaturated Carbonyl Compounds. [Link]

  • Cheméo, Chemical Properties of 2-Propenamide (CAS 79-06-1). [Link]

  • Pacific BioLabs, Physicochemical Properties. [Link]

  • YouTube, UV Spectroscopy, for α, β Unsaturated compound, woodward fieser rule for carbonyl compounds. [Link]

  • Agilent, Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. [Link]

  • Chemistry LibreTexts, 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. [Link]

  • PMC, Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]

Sources

Comparative

A Comparative Guide to the Analytical Characterization of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide: Mass Spectrometry vs. Alternative Techniques

In the landscape of drug discovery and development, the comprehensive characterization of novel chemical entities is paramount. For researchers and scientists working with compounds like (E)-2-cyano-3-(3-methoxyphenyl)-2...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the comprehensive characterization of novel chemical entities is paramount. For researchers and scientists working with compounds like (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide, a molecule with potential therapeutic applications, selecting the most appropriate analytical methodology is a critical decision. This guide provides an in-depth comparison of mass spectrometry (MS) for structural elucidation, focusing on its fragmentation behavior, against alternative analytical techniques. Our objective is to equip researchers with the rationale behind experimental choices, ensuring scientific integrity and robust data generation.

Unraveling the Molecular Blueprint: The Power of Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization.[1] The choice of ionization technique significantly influences the degree of fragmentation and the information obtained. For (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide, both "hard" and "soft" ionization methods offer complementary insights.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern

Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[2][3] While no direct experimental spectrum for (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide is readily available in the searched literature, we can predict its fragmentation pathway based on the well-established principles of mass spectrometry and the behavior of structurally related compounds, such as cinnamic acid derivatives and α,β-unsaturated amides.[4][5][6]

The initial step in EI-MS is the formation of a molecular ion ([M]•+).[7] For the title compound (molecular weight: 202.21 g/mol ), the molecular ion peak would be observed at an m/z of 202. Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Key Predicted Fragmentation Pathways:

  • α-Cleavage: This is a common fragmentation pathway for carbonyl compounds and amides.[8][9] Cleavage of the bond adjacent to the carbonyl group can lead to several key fragments.

    • Loss of the amide group (•CONH2): This would result in a fragment ion at m/z 158.

    • Loss of the cyano group (•CN): This would generate a fragment at m/z 176.

  • Cleavage of the C-C bond between the aromatic ring and the propenamide chain: This would lead to the formation of a stable tropylium-like ion from the methoxyphenyl group.

    • Formation of the 3-methoxybenzyl cation: A fragment at m/z 121 is highly probable, corresponding to [CH3OC6H4CH2]+. This is a common feature in the mass spectra of compounds containing a benzyl moiety.

  • McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on an alkyl chain, related rearrangement processes can occur in unsaturated systems.[1]

  • Loss of small neutral molecules:

    • Loss of CO: From various fragment ions, leading to characteristic mass differences of 28 Da.

    • Loss of CH3• from the methoxy group: Resulting in a fragment ion at m/z 187 from the molecular ion.

    • Loss of OCH3•: Leading to a fragment at m/z 171.

The following diagram illustrates the predicted major fragmentation pathways under electron ionization.

EI_Fragmentation_Pattern M [M]•+ m/z 202 (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide F158 [M - •CONH2]+ m/z 158 M->F158 - •CONH2 F176 [M - •CN]+ m/z 176 M->F176 - •CN F121 [C8H7O]+ m/z 121 (3-methoxybenzyl cation) M->F121 - C3H2NCONH2 F187 [M - •CH3]+ m/z 187 M->F187 - •CH3 F171 [M - •OCH3]+ m/z 171 M->F171 - •OCH3

Caption: Predicted EI-MS fragmentation of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide.

Predicted Electrospray Ionization (ESI) Mass Spectrometry Fragmentation

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation.[10][11] This is particularly useful for confirming the molecular weight of the analyte. For (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide, the protonated molecule would be observed at m/z 203.

To induce fragmentation in ESI-MS, tandem mass spectrometry (MS/MS) is employed.[12] In this technique, the precursor ion ([M+H]+) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions provide structural information.

Key Predicted MS/MS Fragmentation Pathways from [M+H]+:

  • Loss of Ammonia (NH3): A common loss from protonated primary amides, which would result in a product ion at m/z 186.

  • Loss of Formamide (CH3NO): This would lead to a fragment at m/z 158.

  • Cleavage of the propenamide side chain: Similar to EI, cleavage can occur, leading to the stable 3-methoxybenzyl cation at m/z 121.

The following diagram illustrates the predicted major fragmentation pathways in an MS/MS experiment.

ESI_MSMS_Fragmentation MH [M+H]+ m/z 203 F186 [M+H - NH3]+ m/z 186 MH->F186 - NH3 F158 [M+H - CH3NO]+ m/z 158 MH->F158 - CH3NO F121 [C8H7O]+ m/z 121 MH->F121 - C4H4N2O

Caption: Predicted ESI-MS/MS fragmentation of protonated (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide.

A Comparative Look: Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide relies on the synergistic use of multiple analytical techniques. The following table compares MS with other common methods, highlighting their respective strengths and weaknesses.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.Molecular weight, elemental composition (HRMS), structural information from fragmentation.High sensitivity, high specificity, provides structural details.Isomeric differentiation can be challenging without standards, quantification requires careful validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed 3D molecular structure, connectivity of atoms, stereochemistry.Unambiguous structure elucidation, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Presence of functional groups (e.g., C=O, C≡N, N-H, C-O).Fast, non-destructive, provides a fingerprint of functional groups.Limited structural information, not ideal for complex mixtures.
Ultraviolet-Visible (UV-Vis) Spectroscopy Measures the absorption of UV or visible light by a molecule.Information about conjugated systems and chromophores.Simple, quantitative, non-destructive.Limited structural information, broad absorption bands can lead to low specificity.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Purity assessment, quantification, isolation of the compound.High resolution, quantitative, can be coupled with various detectors (including MS).Does not provide direct structural information.

Experimental Protocols: A Practical Approach

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.

Protocol 1: Mass Spectrometry Analysis

Objective: To obtain the mass spectrum and fragmentation pattern of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable ionization source (EI or ESI).

Procedure:

  • Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization:

    • For ESI: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Use positive ion mode.

    • For EI: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • Mass Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight. For ESI, this will be the [M+H]+ ion. For EI, this will be the [M]•+ ion.

    • Tandem MS (MS/MS): For ESI, select the [M+H]+ ion (m/z 203) as the precursor ion and subject it to collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.

  • Data Analysis: Analyze the fragmentation patterns to deduce the structure of the compound. Compare the observed fragments with the predicted pathways.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To determine the purity of the compound and develop a quantitative assay.

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.

  • Standard Preparation: Prepare a series of standard solutions of the compound of known concentrations.

  • Sample Preparation: Prepare the sample solution at a known concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient elution (e.g., 20-80% acetonitrile in water over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength corresponding to the compound's maximum absorbance.

  • Analysis: Inject the standards and the sample. Determine the retention time and peak area. Purity is assessed by the percentage of the main peak area relative to the total peak area. Quantification is achieved by creating a calibration curve from the standards.

Conclusion

The structural elucidation and characterization of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide require a multi-faceted analytical approach. Mass spectrometry, with its ability to provide both molecular weight and detailed structural information through fragmentation analysis, stands as a cornerstone technique. By predicting the fragmentation patterns under both EI and ESI conditions, researchers can more effectively interpret experimental data. However, for a truly comprehensive understanding and to ensure the highest level of scientific rigor, MS data should be corroborated with information from orthogonal techniques such as NMR, IR, and HPLC. This integrated approach provides a self-validating system, ensuring the trustworthiness and accuracy of the analytical results, which is indispensable in the field of drug development.

References

  • Madala, N. E., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 26. [Link]

  • ResearchGate. (n.d.). MS spectra showing fragmentation patterns of cinnamic acid derivatives...[Link]

  • MDPI. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. [Link]

  • National Institute of Standards and Technology. (n.d.). Propanamide. NIST WebBook. [Link]

  • Indonesian Journal of Chemical Science and Technology. (2025). Synthesis of Cinnamic Acid from Benzoin Extract Using Sulfuric Acid as a Catalyst. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide CH3CH2CONH2. [Link]

  • ResearchGate. (n.d.). Electron impact (EI) mass spectra acquired during GC-MS analysis of (A)...[Link]

  • PubMed. (2026). Structural elucidation and quantitative analysis of cinnamic acid derivatives using TIMS-MS, cyclodextrin adducts, and computational chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (n.d.). Electron ionization. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • YouTube. (2018). mass spectrometry: alpha-cleavage. [Link]

  • Wiley Online Library. (1994). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. [Link]

  • University of Victoria. (n.d.). 2.30 Electrospray Mass Spectrometry. [Link]

  • Longdom Publishing. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. [Link]

  • PMC. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

  • LCGC International. (2012). Electrospray Ionization for Mass Spectrometry. [Link]

  • YouTube. (2016). Mass Spectral Fragmentation Pathways. [Link]

  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • ResearchGate. (n.d.). Acrylamide fragmentation scheme. [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • PMC. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • ResearchGate. (2025). Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. [Link]

  • ResearchGate. (2025). (PDF) Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

Sources

Validation

A Comparative Guide to the Bioactivity of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide and Tyrphostin Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Landscape of Small Molecule Inhibitors In the intricate world of cellular signaling, the ability to selectively modulate protei...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Small Molecule Inhibitors

In the intricate world of cellular signaling, the ability to selectively modulate protein function is paramount for therapeutic intervention, particularly in oncology. Two classes of small molecules, (E)-2-cyano-3-(substituted phenyl)acrylamides and tyrphostins, have emerged as noteworthy scaffolds for the development of enzyme inhibitors. This guide provides a comparative analysis of the bioactivity of a representative (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide and its analogs against the well-established class of tyrphostin analogs. We will delve into their mechanisms of action, target specificities, and the experimental frameworks used to evaluate their efficacy, offering a comprehensive resource for researchers in drug discovery and development.

Tyrphostins, a portmanteau of "tyrosine phosphorylation inhibitor," were among the first rationally designed inhibitors of protein tyrosine kinases (PTKs).[1] Their development paved the way for targeted cancer therapies by demonstrating that despite the highly conserved nature of kinase domains, selective inhibition is achievable.[1] In contrast, the (E)-2-cyano-3-(substituted phenyl)acrylamide scaffold is a versatile pharmacophore found in compounds with a broader range of biological activities, including but not limited to, inhibition of protein kinases, tubulin polymerization, and tyrosinase.[2][3] This guide will compare and contrast these two classes of compounds, providing a nuanced understanding of their therapeutic potential.

Comparative Bioactivity: A Tale of Two Scaffolds

A direct, head-to-head comparison of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide with tyrphostin analogs is challenging due to the limited publicly available data on the specific anticancer activity of this exact methoxy-substituted compound. However, by examining the bioactivity of its close structural analogs, we can infer its likely mechanism of action and compare it to well-characterized tyrphostins.

The (E)-2-cyano-3-(substituted phenyl)acrylamide Class: Emerging EGFR and Tubulin Inhibitors

Recent studies on (E)-2-cyano-3-(het)arylacrylamides have highlighted their potential as anticancer agents. Molecular docking studies of several analogs within this class have shown favorable binding interactions within the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), with predicted affinities surpassing that of the known EGFR inhibitor, Erlotinib.[2] This suggests that the core scaffold of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide likely directs its activity towards EGFR inhibition.

Furthermore, other derivatives of the broader acrylamide class have demonstrated potent cytotoxic effects through different mechanisms. For instance, certain acrylamide derivatives have been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4] This dual potential for targeting both EGFR and tubulin makes this class of compounds particularly interesting from a drug development perspective.

Tyrphostin Analogs: From Specific Kinase Inhibition to Off-Target Effects

The tyrphostin family is characterized by its pioneering role in targeting protein tyrosine kinases. However, the bioactivity of individual analogs can vary significantly. Here, we examine two representative tyrphostins to illustrate this diversity.

  • Tyrphostin A25 (AG82): The Archetypal EGFR Inhibitor Tyrphostin A25 is a specific inhibitor of the EGFR tyrosine kinase, with a reported half-maximal inhibitory concentration (IC50) of 3 µM in A431 epidermoid carcinoma cells.[5][6] It acts by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling pathways crucial for cell proliferation and survival.[6]

  • Tyrphostin AG17: A Cautionary Tale of Off-Target Cytotoxicity Initially classified as a tyrosine kinase antagonist, Tyrphostin AG17 exhibits broad-spectrum antiproliferative activity, with IC50 values ranging from 0.7 to 4.0 µM across a panel of 13 human tumor cell lines.[7][8] However, further investigation revealed that its primary mechanism of action is not the inhibition of a specific tyrosine kinase at these concentrations. Instead, AG17 acts as a potent disruptor of mitochondrial function, leading to a rapid decrease in cellular ATP levels and subsequent cell death.[1][7] This finding underscores the critical importance of thoroughly characterizing the mechanism of action of any potential therapeutic agent.

Quantitative Comparison of Bioactivity

The following table summarizes the known mechanisms of action and reported IC50 values for the discussed compounds. It is important to note that the data for the (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide class is based on the activity of its close analogs.

Compound Class/AnalogPrimary Mechanism of ActionTarget(s)IC50 Range (µM)Cell Line(s)
(E)-2-cyano-3-(substituted phenyl)acrylamides Predicted EGFR Inhibition, Tubulin Polymerization InhibitionEGFR, β-tubulinNot available for 3-methoxy analog; analogs show activity in low µM range[4]Various cancer cell lines
Tyrphostin A25 (AG82) EGFR Tyrosine Kinase InhibitionEGFR3A431
Tyrphostin AG17 Mitochondrial DisruptionMitochondria0.7 - 4.0Panel of 13 human tumor cell lines[7][8]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the biological context of these compounds, the following diagrams illustrate a simplified EGFR signaling pathway, a representation of mitochondrial disruption, and the workflows for key experimental assays.

Signaling Pathways

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Tyrphostin_A25 Tyrphostin A25 (E)-2-cyano-3-(substituted phenyl)acrylamides Tyrphostin_A25->EGFR Mitochondrial_Disruption AG17 Tyrphostin AG17 Mitochondrion Mitochondrion AG17->Mitochondrion Disrupts Membrane Potential ATP_depletion ATP Depletion Mitochondrion->ATP_depletion Cell_Death Cell Death ATP_depletion->Cell_Death

Caption: Mechanism of Tyrphostin AG17-induced cytotoxicity via mitochondrial disruption.

Experimental Workflows

Cell_Viability_Workflow start Seed Cells in 96-well plate treat Treat with Compound Series start->treat incubate Incubate (e.g., 72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis_Workflow start Seed Cells in 96-well plate treat Treat with Compound start->treat incubate Incubate treat->incubate add_reagent Add Caspase-Glo® 3/7 Reagent incubate->add_reagent incubate2 Incubate (1h) add_reagent->incubate2 read Read Luminescence incubate2->read

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide Derivatives as EGFR Inhibitors

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide derivatives, a class of compounds belonging to the broader family of tyrphostins, whi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide derivatives, a class of compounds belonging to the broader family of tyrphostins, which are recognized for their potential as tyrosine kinase inhibitors. We will delve into the synthesis, biological evaluation, and the intricate relationship between the chemical structure of these derivatives and their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic potential of this chemical scaffold.

Introduction: The (E)-2-cyano-3-phenyl-2-propenamide Scaffold as a Privileged Structure in Kinase Inhibition

The (E)-2-cyano-3-phenyl-2-propenamide core is a well-established pharmacophore in the design of tyrosine kinase inhibitors. Its inherent structural features, including the Michael acceptor system of the α,β-unsaturated nitrile, contribute to its ability to interact with the ATP-binding site of kinases, often leading to covalent inhibition. The 3-methoxyphenyl substituent, in particular, has been explored as a key feature in modulating the potency and selectivity of these inhibitors. This guide will focus on derivatives of this scaffold, exploring how modifications to the phenyl ring and the amide moiety impact their biological activity, with a primary focus on EGFR inhibition.

Synthesis of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide Derivatives

The synthesis of the title compounds is typically achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, a 2-cyanoacetamide derivative, with an aromatic aldehyde, here being 3-methoxybenzaldehyde.

General Synthetic Scheme

Synthesis cluster_reactants Reactants cluster_products Product 3-methoxybenzaldehyde 3-Methoxybenzaldehyde Reaction Knoevenagel Condensation 3-methoxybenzaldehyde->Reaction 2-cyano-N-R-acetamide Substituted 2-Cyanoacetamide (R-NH-CO-CH2-CN) 2-cyano-N-R-acetamide->Reaction product (E)-2-cyano-3-(3-methoxyphenyl) -N-R-2-propenamide Reaction->product Base (e.g., Piperidine, Triethylamine) Solvent (e.g., Ethanol, Water) Heat (optional)

Caption: General scheme for the synthesis of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of (E)-2-cyano-3-(3-methoxyphenyl)acrylamide, a parent compound in this series.

Materials:

  • 3-Methoxybenzaldehyde

  • 2-Cyanoacetamide

  • Piperidine

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 3-methoxybenzaldehyde (10 mmol) and 2-cyanoacetamide (10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.5 mL) to the solution.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with constant stirring.

  • The solid product will precipitate out. Filter the precipitate using a Buchner funnel and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure (E)-2-cyano-3-(3-methoxyphenyl)acrylamide.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][2][3]

Biological Evaluation: Assessing the Potency of Derivatives

The biological activity of the synthesized compounds is primarily evaluated through their ability to inhibit the enzymatic activity of EGFR and to suppress the proliferation of cancer cell lines that are dependent on EGFR signaling.

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Principle:

The assay quantifies the amount of ATP consumed or ADP produced during the phosphorylation of a synthetic peptide substrate by the EGFR enzyme. A variety of detection methods can be employed, including radiometric assays using [γ-³³P]-ATP or luminescence-based assays that measure the remaining ATP.[4][5][6]

Experimental Protocol (Luminescence-based):

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, and BSA.

    • Prepare solutions of recombinant human EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP in the reaction buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the reaction buffer.

    • Add the test compound at various concentrations (serially diluted).

    • Add the EGFR enzyme and incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and peptide substrate mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7][8][9]

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., A431, which overexpresses EGFR) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

    • Determine the GI₅₀ (the concentration of compound that inhibits cell growth by 50%) from the dose-response curve.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications on the EGFR inhibitory activity of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide derivatives. The data presented is a synthesis of findings from various studies on tyrphostin analogues and related compounds.

The Core Scaffold: Essential for Activity

The (E)-2-cyano-3-phenyl-2-propenamide scaffold is crucial for the inhibitory activity. The α,β-unsaturated system, in conjunction with the electron-withdrawing cyano group, acts as a Michael acceptor, enabling potential covalent bond formation with a cysteine residue (Cys797) in the ATP-binding site of EGFR. The amide moiety provides a key hydrogen bonding interaction with the hinge region of the kinase domain.

Caption: Key interactions of the core scaffold with the EGFR ATP-binding site.

Substitution on the Phenyl Ring

The substitution pattern on the 3-phenyl ring significantly influences the potency of the inhibitors.

PositionSubstituentEffect on EGFR InhibitionRationale
3-position Methoxy (-OCH₃)Favorable The methoxy group at the meta position often leads to enhanced activity. It can participate in favorable interactions within a hydrophobic pocket of the ATP-binding site.
4-position Hydroxy (-OH)Generally Favorable A hydroxyl group can act as a hydrogen bond donor, potentially forming additional interactions with the kinase domain. Dihydroxy substitutions, as seen in some potent tyrphostins, are often beneficial.
3,4-positions Dihydroxy or DimethoxyOften Potent Combinations of electron-donating groups at these positions frequently result in high inhibitory activity.
Electron-withdrawing groups (e.g., -NO₂, -Cl) VariableThe effect is context-dependent and can either increase or decrease activity depending on the specific interactions formed.

Table 1: Influence of Phenyl Ring Substituents on EGFR Inhibitory Activity

Modification of the Amide Moiety

Alterations to the amide group provide another avenue for modulating activity and selectivity.

| Amide Moiety (R in -CONH-R) | Effect on EGFR Inhibition | Rationale | | :--- | :--- | :--- | :--- | | -H (Primary Amide) | Active | The primary amide can still form crucial hydrogen bonds. | | -Alkyl (e.g., -CH₃, -C₂H₅) | Generally Active | Small alkyl groups are often well-tolerated. | | -Aryl (e.g., -Phenyl) | Potentially Potent | A substituted or unsubstituted phenyl ring can engage in additional hydrophobic or π-stacking interactions within the active site. | | -Benzyl | Active | The benzyl group can explore further hydrophobic pockets. |

Table 2: Impact of Amide Moiety Modifications on EGFR Inhibitory Activity

Comparative IC₅₀ Data of Representative Tyrphostin Derivatives

The following table presents a comparison of the 50% inhibitory concentrations (IC₅₀) of several tyrphostin derivatives against EGFR, highlighting the SAR principles discussed.

CompoundStructureEGFR IC₅₀ (µM)Reference
AG 1478 N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine0.003[10]
Tyrphostin A23 (E)-2-Cyano-3-(3,4-dihydroxyphenyl)acrylamide35[MedchemExpress]
Tyrphostin A25 (AG 82) (E)-2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamide3[MedchemExpress]
Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine0.002-0.007[11]
Afatinib (E)-N-(4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide0.031[11]

Table 3: Comparative EGFR Inhibitory Activity of Selected Tyrphostins and Clinically Approved EGFR Inhibitors. (Note: Structures are simplified representations. Direct comparison of IC₅₀ values should be made with caution as assay conditions can vary between studies.)

EGFR Signaling Pathway and Mechanism of Inhibition

(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide derivatives exert their anti-proliferative effects by inhibiting the EGFR signaling pathway. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately lead to cell proliferation, survival, and differentiation.[7][12][13] The inhibitors discussed in this guide block this initial phosphorylation step, thereby abrogating the downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor (E)-2-cyano-3-(3-methoxyphenyl) -2-propenamide Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by the propenamide derivatives.

Conclusion and Future Directions

The (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide scaffold represents a promising starting point for the development of novel EGFR inhibitors. The SAR studies reveal that substitutions on both the phenyl ring and the amide moiety play a critical role in modulating the inhibitory potency. Specifically, electron-donating groups at the meta and para positions of the phenyl ring, such as methoxy and hydroxy groups, are generally favorable for activity. Furthermore, the amide group offers a versatile point for modification to enhance potency and selectivity.

Future research in this area should focus on:

  • Systematic SAR studies: A more comprehensive and systematic exploration of substituents on both the phenyl ring and the amide nitrogen is warranted to build a more detailed and predictive SAR model.

  • Selectivity profiling: Evaluating the most potent compounds against a panel of other kinases is crucial to assess their selectivity and potential off-target effects.

  • In vivo evaluation: Promising candidates should be advanced to in vivo studies to assess their pharmacokinetic properties, efficacy, and safety in animal models of cancer.

  • Structural biology: Obtaining co-crystal structures of these inhibitors bound to the EGFR kinase domain would provide invaluable insights into their binding mode and guide the rational design of next-generation inhibitors.

By leveraging the insights gained from SAR studies and employing rational drug design principles, the (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide scaffold can be further optimized to yield potent and selective EGFR inhibitors with therapeutic potential.

References

  • Assay Genie. (n.d.). MTT Cell Proliferation Assay Kit (Colorimetric). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Fukuda, K., et al. (2007). A comprehensive pathway map of epidermal growth factor receptor signaling. Cellular and Molecular Life Sciences, 64(24), 3245-3254.
  • Hirano, M., et al. (2015). Afatinib and erlotinib in non-small-cell lung cancer with EGFR mutations. The New England Journal of Medicine, 372(18), 1771-1772.
  • Knoevenagel Condensation Synthesis of (E)-2-Cyanoacrylamides. RSC Publishing. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. Retrieved from [Link]

  • S. M. Mokhtar, et al. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science, 4(5), 123-129.
  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. Retrieved from [Link]

  • Yingyongnarongkul, B., et al. (2006). (E)-N-Benzyl-2-cyano-3-phenylacrylamide. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4937-o4938.
  • Weglicki, W. B., et al. (2012). The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction. Canadian Journal of Physiology and Pharmacology, 90(6), 755-762.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of laboratory personnel is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of laboratory personnel is paramount. This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide, a compound of interest for researchers and scientists. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guidance is expertly synthesized from the known hazards of structurally analogous chemicals, including cyanoacrylates and acrylamides.

Hazard Assessment: Understanding the Risks

(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide is a molecule that combines the structural features of both cyanoacrylates and acrylamides. This unique structure suggests a reactivity profile that necessitates careful handling.

  • Cyanoacrylate-like Properties: The cyano group attached to a carbon-carbon double bond is characteristic of cyanoacrylate monomers. These are known for their rapid polymerization in the presence of moisture, which can lead to strong adhesive properties. Contact with skin or eyes can cause immediate bonding.[1][2] Inhalation of vapors may lead to respiratory irritation.[2][3]

  • Acrylamide-like Properties: The propenamide structure is a derivative of acrylamide. Acrylamide and its derivatives are recognized as potentially hazardous, with risks including skin and eye irritation.[4] Some acrylamide compounds are also considered potential carcinogens and neurotoxins with prolonged exposure.[4]

  • Reactivity of Monomers: As a reactive monomer, there is a potential for uncontrolled polymerization, which can generate heat.[5] This reaction can be initiated by contact with incompatible materials or exposure to heat and light.

Due to these potential hazards, a comprehensive approach to PPE is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential when handling (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide. The following table summarizes the recommended PPE, categorized by the level of protection.

Protection Level Personal Protective Equipment (PPE) Rationale
Primary Safety Goggles with side shields or a Face ShieldProtects eyes from splashes of the compound or solvents, and from airborne particles.[6]
Nitrile GlovesProvides a chemical-resistant barrier to prevent skin contact. Nitrile is recommended over latex for handling many chemicals.[7] Avoid cotton or wool gloves as they can react exothermically with cyanoacrylates.[8]
Laboratory CoatProtects skin and personal clothing from accidental spills.
Secondary Chemical-Resistant ApronOffers an additional layer of protection against larger spills, particularly when handling significant quantities.
Respiratory Use in a certified Chemical Fume HoodEssential for containing vapors and fine particles, preventing inhalation.
Respirator (if fume hood is not available or for spill cleanup)A NIOSH-approved respirator with appropriate cartridges should be used if engineering controls are insufficient to maintain exposure below acceptable limits.[3]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Donning_Start Start LabCoat 1. Lab Coat Donning_Start->LabCoat Gloves 2. Nitrile Gloves LabCoat->Gloves EyeProtection 3. Safety Goggles / Face Shield Gloves->EyeProtection Donning_End Ready to Work EyeProtection->Donning_End Doffing_Start Work Complete RemoveGloves 1. Remove Gloves Doffing_Start->RemoveGloves RemoveEyeProtection 2. Remove Goggles / Face Shield RemoveGloves->RemoveEyeProtection RemoveLabCoat 3. Remove Lab Coat RemoveEyeProtection->RemoveLabCoat WashHands 4. Wash Hands Thoroughly RemoveLabCoat->WashHands

Caption: Sequential process for safely putting on and taking off personal protective equipment.

Safe Handling and Operational Plan

Adherence to standard operating procedures is critical for minimizing risk.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly.[9] Have all necessary equipment, including a designated waste container, within the hood.

  • Weighing: If the compound is a solid, carefully weigh it on wax paper or directly into a container within the fume hood to avoid creating airborne dust.

  • Transfer: Use spatulas or other appropriate tools for transferring solids. For liquids, use a syringe or pipette.

  • Reaction Setup: All reactions should be conducted within the fume hood. Ensure reaction vessels are securely clamped and have appropriate pressure relief if necessary.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is vital.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water.[10] If skin is bonded, do not attempt to pull it apart.[1] Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled, sealed container for hazardous waste disposal.[10] For large spills, evacuate and contact your institution's environmental health and safety department.

Emergency Response Flowchart

Emergency_Response Start Exposure or Spill Occurs Assess Assess the Situation (Is it safe to intervene?) Start->Assess Evacuate Evacuate Area Call for Help Assess->Evacuate No FirstAid Administer First Aid (as per table) Assess->FirstAid Yes, Exposure SpillCleanUp Contain and Clean Spill (if trained) Assess->SpillCleanUp Yes, Spill SeekMedical Seek Professional Medical Attention FirstAid->SeekMedical Report Report the Incident SpillCleanUp->Report SeekMedical->Report

Caption: A decision-making flowchart for responding to laboratory emergencies.

Disposal Plan: Responsible Waste Management

Proper disposal of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide and any contaminated materials is crucial to protect both personnel and the environment.

Step-by-Step Disposal Protocol:

  • Unused Compound: If possible, uncured liquid material should be polymerized before disposal. This can be achieved by spreading it in a thin layer on an inert material in a designated area within a fume hood.[12] Small amounts can also be reacted with baking soda.[12] The resulting solid can then be disposed of as solid chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, should be placed in a clearly labeled, sealed hazardous waste container.

  • Waste Collection: Follow your institution's guidelines for the collection and disposal of chemical waste. Do not mix with other waste streams unless explicitly permitted.

By adhering to these comprehensive safety guidelines, researchers can confidently handle (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide while minimizing risks and fostering a culture of safety in the laboratory.

References

  • Benchchem. Proper Disposal of Isopropyl Cyanoacrylate: A Guide for Laboratory Professionals.
  • MIMF. Seeking suggestions on how to dispose of cyanoacrylate glue.
  • Civil Air Patrol. AE Safety – Superglue.
  • UCLA – Chemistry and Biochemistry. Safe Operating Procedure for the Handling of Vinylic Monomers.
  • Super glue®. Safety data sheet.
  • Chestnut Products. SAFETY DATA SHEET Cyanoacrylate Superglue Medium.
  • SAFETY DATA SHEET.
  • Adhesive Guru. Super Glue Safety Precautions You Need to Know.
  • Permabond. PPE-How to protect your skin when working with adhesives.
  • NJ.gov. Common Name: METHYL 2-CYANOACRYLATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED.
  • The Chemistry Blog. How to Safely Handle Reactive Chemicals.
  • University of Louisville. Pro-Handling of Reactive Chemicals — Policy and Procedure Library.
  • Plastics Europe. Styrene Monomer: Safe Handling Guide.
  • ProteoGenix. Material Safety Data Sheet.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.